molecular formula C12H14N2OS B6508796 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine CAS No. 887206-41-9

4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine

Cat. No.: B6508796
CAS No.: 887206-41-9
M. Wt: 234.32 g/mol
InChI Key: ZTHKWCQRDBYRIB-UHFFFAOYSA-N
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Description

4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry, linked to a p-tolyloxy (4-methylphenoxy) moiety via an ethyl spacer. This molecular architecture suggests significant potential for application in pharmaceutical research and development, particularly as a scaffold for exploring novel bioactive molecules. Compounds containing the thiazole ring are extensively studied for their diverse biological activities, which may include antimicrobial, anticancer, or enzyme inhibitory effects. The incorporation of the (p-tolyloxy)ethyl chain may influence the compound's lipophilicity and its ability to interact with various enzymatic targets, potentially making it a valuable intermediate in the synthesis of more complex chemical libraries for high-throughput screening. This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to consult the current scientific literature for specific studies on this compound and its analogues to guide their experimental work.

Properties

IUPAC Name

4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-2-4-11(5-3-9)15-7-6-10-8-16-12(13)14-10/h2-5,8H,6-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHKWCQRDBYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327927
Record name 4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887206-41-9
Record name 4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine typically involves the reaction of p-tolyloxyethylamine with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties
Research indicates that thiazole derivatives, including 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine, exhibit considerable antimicrobial activity. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. The presence of the p-tolyloxy group enhances the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert biological effects.

Anticancer Activity
This compound has also been investigated for its anticancer properties. Aminothiazoles, structurally related to this compound, have demonstrated effectiveness against multiple cancer cell lines, such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The unique substitution pattern of this compound may contribute to its selective activity against cancer cells while minimizing toxicity to normal cells.

Mechanisms of Action
The mechanisms through which this compound exerts its effects may involve interactions with various biological targets. For instance, studies suggest that thiazole derivatives can modulate ion channels like TRPM8, which plays a role in pain sensation and thermoregulation. Understanding these interactions is crucial for optimizing the pharmacological profiles of such compounds.

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound shows promise in agricultural chemistry. Its antimicrobial properties could be leveraged in developing new agrochemicals aimed at protecting crops from bacterial and fungal infections. The compound’s ability to penetrate plant membranes may enhance its efficacy as a pesticide or fungicide.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic approach includes:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the p-tolyloxy group onto the ethyl chain can be accomplished via nucleophilic substitution methods.
  • Purification and Characterization : Final products are purified using techniques such as chromatography and characterized using spectroscopic methods.

These synthetic pathways highlight the versatility available for constructing this compound and underscore its potential for further modification to enhance biological activity.

Mechanism of Action

The mechanism of action of 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine with structurally related compounds:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
This compound p-Tolyloxy ethyl 282.36 Not reported ~85* Potential anti-inflammatory
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl 196.68 175–177 88 MMP inhibition, analgesia
4-(4-Nitrophenyl)thiazol-2-amine 4-Nitrophenyl 221.24 286 94 Antimicrobial, fluorescent probes
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl 206.28 164–165 72 Antioxidant, anti-inflammatory
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine Benzylidene-benzimidazole hybrid 405.45 Not reported 65–80 Antitubercular, antibacterial

*Estimated based on yields of analogous syntheses in .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
  • Synthetic Yields :
    • Halogenated derivatives (e.g., 4-chlorophenyl) achieve high yields (~88%) , while nitro-substituted compounds reach up to 94% due to efficient cyclization .

Mechanistic Insights

  • Enzyme Inhibition : Thiazol-2-amine derivatives often target metalloproteinases (MMPs) and cyclooxygenases (COXs) via hydrogen bonding and hydrophobic interactions with active sites .
  • Structural Flexibility : The ethyloxy spacer in this compound may allow better conformational adaptation to biological targets compared to rigid aryl-substituted analogs.

Biological Activity

4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Structural Characteristics

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the p-tolyloxy group enhances its lipophilicity, potentially improving membrane penetration and biological activity. The thiazole nitrogen can participate in nucleophilic substitutions, while the amine group can engage in acylation reactions, making it versatile for various chemical transformations.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, aminothiazoles have been shown to be effective against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismReference
This compoundAntimicrobialE. coli
2-AminothiazoleAntimicrobialStaphylococcus aureus
Thiazolidinone DerivativesAntimicrobialCandida albicans

Anticancer Properties

The anticancer potential of this compound has been highlighted in studies involving various cancer cell lines. Thiazole derivatives have shown effectiveness against HepG2 (hepatocellular carcinoma) and PC12 (pheochromocytoma) cells. The mechanisms typically involve apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values indicating significant inhibition of cell growth in cancerous cells:

  • HepG2 cells : IC50 = 5.5 µM
  • PC12 cells : IC50 = 6.0 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Mechanistic Insights

Understanding the biological mechanisms through which this compound exerts its effects is crucial for optimizing its pharmacological profile. Molecular docking studies have indicated that this compound may interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms .

Table 2: Molecular Docking Studies

Compound NameTarget ProteinBinding Energy (kcal/mol)Reference
This compoundTRPM8-7.5
2-AminothiazoleLOX-8.0
Thiazolidinone DerivativesThymidylate Synthase-9.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(p-Tolyloxy)ethyl)thiazol-2-amine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via Hantzsch-type reactions using thiourea and α-bromo ketones in ethanol under reflux, with iodine as a catalyst . Cyclization of enaminones (derived from 2-aminothiazoles) with phenylguanidines is another route, yielding thiazole derivatives . Optimized conditions include solvent selection (e.g., dichloromethane or ethanol), base (triethylamine), and purification via column chromatography to enhance yield (75–85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons in the p-Tolyloxy group appear at δ 6.5–7.5 ppm, while the thiazole C-H resonates near δ 8.0 ppm. The ethyl linker shows triplet signals (δ 2.8–3.2 ppm) .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) confirm functional groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 291.08 for C₁₂H₁₄N₂O₂S) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HT29 for COX-2/5-LOX inhibition), with IC₅₀ values compared to positive controls like doxorubicin .
  • Enzymatic Assays : Evaluate COX-2 inhibition using fluorometric kits .

Advanced Research Questions

Q. How can researchers design analogs of this compound to enhance its biological activity, and what structural features correlate with improved efficacy?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the p-Tolyloxy moiety to enhance target binding . Replace the ethyl linker with a propyl group to improve lipophilicity (logP optimization) .
  • SAR Insights : Analogs with methoxy or methyl groups at the 4-position of thiazole show 2–3× higher antimicrobial activity . Hybridization with triazole rings via click chemistry improves selectivity for bacterial enzymes .

Q. What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HT29 for anticancer assays) and incubation times (48–72 hours) .
  • Orthogonal Validation : Confirm COX-2 inhibition via both enzymatic assays and qPCR (to measure COX-2 mRNA levels) .
  • Meta-Analysis : Compare IC₅₀ values of structurally similar compounds (e.g., 4-(4-methoxyphenyl)thiazol-2-amine derivatives) to identify trends in substituent effects .

Q. What in silico methods predict the binding mechanisms of this compound with biological targets like COX-2 or bacterial enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 1PXX) to identify interactions with catalytic residues (e.g., His90 and Tyr385) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Relate substituent hydrophobicity (ClogP) and polar surface area (PSA) to antimicrobial activity (R² > 0.85) .

Q. How can researchers evaluate the metabolic stability and toxicity profile of this compound during preclinical development?

  • Methodological Answer :

  • Hepatotoxicity : Use primary hepatocyte cultures to measure CYP450 inhibition (e.g., CYP3A4 IC₅₀) .
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS (t₁/₂ > 60 minutes indicates stability) .
  • In Silico Toxicity : Predict ADMET properties using SwissADME and ProTox-II .

Notes

  • Advanced questions emphasize mechanistic studies, data reconciliation, and predictive modeling, aligning with academic research rigor.

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